molecular formula C19H12O3 B8470572 7-Hydroxy-4-(1-naphthyl)coumarin CAS No. 62071-64-1

7-Hydroxy-4-(1-naphthyl)coumarin

Cat. No.: B8470572
CAS No.: 62071-64-1
M. Wt: 288.3 g/mol
InChI Key: JQASTNCHPDGKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-4-(1-naphthyl)coumarin is a coumarin derivative featuring a hydroxyl group at the 7-position and a 1-naphthyl substituent at the 4-position of the benzopyrone scaffold. The 1-naphthyl moiety, being a bulky aromatic substituent, likely enhances π-π stacking interactions and alters fluorescence characteristics compared to smaller substituents like methyl or trifluoromethyl groups . Coumarins with 4-position modifications are widely studied for applications in dyes, sensors, and pharmaceuticals due to their tunable photophysical properties and reactivity .

Properties

CAS No.

62071-64-1

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

IUPAC Name

7-hydroxy-4-naphthalen-1-ylchromen-2-one

InChI

InChI=1S/C19H12O3/c20-13-8-9-16-17(11-19(21)22-18(16)10-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11,20H

InChI Key

JQASTNCHPDGKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)OC4=C3C=CC(=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Fluorescence Modulation : The trifluoromethyl derivative exhibits the highest fluorescence intensity and distinct excitation/emission peaks (360/460 nm), making it ideal for sensing applications . The naphthyl group likely induces a red shift in emission due to extended conjugation, though experimental data are needed for confirmation.

Electronic Effects : Trifluoromethyl (electron-withdrawing) and methyl (electron-donating) groups contrast sharply in their electronic influence. The naphthyl group, being electron-rich, may enhance charge-transfer interactions in optoelectronic devices .

Steric and Solubility Considerations : The hydroxymethyl derivative forms hydrogen-bonded networks, improving solubility in polar solvents , whereas the naphthyl group may reduce solubility but enhance binding to hydrophobic targets.

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